molecular formula C17H24ClFN2O2 B14057009 1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride

1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride

Cat. No.: B14057009
M. Wt: 342.8 g/mol
InChI Key: HRCGTNNYCNBLRA-UHFFFAOYSA-N
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Description

1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom. The presence of the indoline and piperidine moieties in this compound makes it a valuable intermediate in medicinal chemistry and drug design.

Preparation Methods

The synthesis of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride involves several steps. One common method starts with the preparation of 1-hydrogen-1’-benzyl-5-fluoro-spiro[indoline-3,4’-piperidine], followed by the protection of the 1-N position using tert-butoxycarbonyl (Boc) anhydride. The final step involves the hydrogenation of the 1’-N position using 10% palladium on carbon (Pd/C) to obtain the hydrochloride salt .

Chemical Reactions Analysis

1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indoline moiety can undergo oxidation to form oxindole derivatives, while reduction reactions can modify the piperidine ring.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include methanesulfonic acid for indole synthesis and palladium catalysts for hydrogenation reactions .

Scientific Research Applications

1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is primarily related to its interaction with biological targets. The spirocyclic structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This interaction can affect various molecular pathways, including those involved in neurotransmission and signal transduction .

Comparison with Similar Compounds

1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride can be compared with other spirocyclic compounds such as:

    Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity against cancer cells and microbes.

The uniqueness of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride lies in its specific fluorine substitution and Boc protection, which enhance its stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C17H24ClFN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

tert-butyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride

InChI

InChI=1S/C17H23FN2O2.ClH/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17;/h4-5,10,19H,6-9,11H2,1-3H3;1H

InChI Key

HRCGTNNYCNBLRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F.Cl

Origin of Product

United States

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